molecular formula C9H12N2O2 B3252561 N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide CAS No. 217316-41-1

N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide

Cat. No. B3252561
CAS RN: 217316-41-1
M. Wt: 180.2 g/mol
InChI Key: CVMOWVBFAGMXJB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide” is not explicitly mentioned in the sources I found .

Scientific Research Applications

Anticancer Research

N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide has been explored for its anticancer properties. In a study by Wang et al. (2015), a compound structurally related to this compound showed remarkable anticancer effects and toxicity when orally administered. The modification of this compound, particularly by replacing the acetamide group with an alkylurea moiety, resulted in potent antiproliferative activities against various human cancer cell lines, while significantly reducing acute oral toxicity. This suggests potential applications in developing effective anticancer agents with lower toxicity (Wang et al., 2015).

Synthesis of Antitumor Compounds

The synthesis of antitumor compounds involving this compound derivatives has been documented. For example, the synthesis of CP724,714, an antitumor compound, was achieved with high yields starting from 6-methylpyridine-3-ol. This method demonstrates the practicality and convenience of synthesizing oncology candidates that include this compound in their structure (Bang-guo, 2008).

Melatonin Receptor Ligands

A class of imidazo[1,2-a]pyridines, which includes derivatives of this compound, was designed and synthesized as novel melatonin receptor ligands. Compounds in this class exhibited good affinities and selectivity for melatonin receptors, indicating potential applications in the development of treatments for sleep disorders and other conditions influenced by melatonin (El Kazzouli et al., 2011).

Diagnostic Imaging

This compound has been explored for its potential in diagnostic imaging. Gao et al. (2016) synthesized carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, including this compound, as potential PET tracers for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). These compounds showed high radiochemical yields and purity, suggesting their usefulness in PET imaging for medical diagnostics (Gao et al., 2016).

Antiallergic Agents

This compound derivatives have been investigated as antiallergic agents. Menciu et al. (1999) synthesized a series of new N-(pyridin-4-yl)-(indol-3-yl)acetamides, demonstrating potent antiallergic activity in various tests. This research highlights the potential of these compounds in developing new treatments for allergic reactions (Menciu et al., 1999).

Insecticidal Properties

The insecticidal properties of pyridine derivatives, including this compound, were investigated by Bakhite et al. (2014). They found that certain derivatives exhibited significant aphidicidal activities, suggesting potential applications in agricultural pest control (Bakhite et al., 2014).

Safety and Hazards

The safety and hazards associated with “N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide” are not explicitly mentioned in the sources I found .

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of “N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide”. Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic . Therefore, “this compound” could potentially have similar properties and applications.

properties

IUPAC Name

N-methoxy-N-methyl-2-pyridin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(13-2)9(12)6-8-4-3-5-10-7-8/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMOWVBFAGMXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CN=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of pyridin-3-yl-acetic acid (856 mg in 20 mL dry methylene chloride) was added in sequence 0.35 mL triethylamine, 1-hydroxybenzotriazole (862 mg) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1.08 g) and the reagents allowed to mix for 1 hour. At this time, N,O-dimethylhydroxylamine hydrochloride (1.22 g) was added followed by 2.0 mL triethylamine and the reaction stirred at room temperature. After 20 hours, the mixture applied to a silica gel column and purified by flash chromatography (methylene chloride:methanol, 94:6) to give the title compound (796 mg).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
862 mg
Type
reactant
Reaction Step Four
Quantity
1.08 g
Type
reactant
Reaction Step Four
Quantity
0.35 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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